molecular formula C8H11BrO B1168589 CASTOR OIL METHYL ETHER CAS No. 118539-60-9

CASTOR OIL METHYL ETHER

Cat. No.: B1168589
CAS No.: 118539-60-9
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Description

Castor Oil Methyl Ester (COME) is a biodiesel derivative synthesized via methanolysis of castor oil. It is predominantly composed of methyl esters of ricinoleic acid (70–90%), oleic acid, linoleic acid, and other minor fatty acids . The presence of hydroxyl groups in ricinoleic acid esters imparts unique physicochemical properties, such as enhanced lubricity and polarity, making COME valuable in biofuels, surfactants, and industrial lubricants . Its average molecular weight ranges between 298–320 g/mol, depending on the fatty acid profile .

Properties

CAS No.

118539-60-9

Molecular Formula

C8H11BrO

Synonyms

CASTOR OIL METHYL ETHER

Origin of Product

United States

Chemical Reactions Analysis

Enzymatic Catalysis

  • Catalyst : Liquid lipase (e.g., Eversa® Transform) .

  • Conditions : 35°C, methanol-to-oil molar ratio of 6:1, 5 wt% enzyme, and 5 wt% water .

  • Mechanism :

    • Sequential hydrolysis and esterification reactions dominate, with transesterification rates exceeding hydrolysis due to enzyme specificity .

    • Competitive inhibition by methanol occurs, reducing reaction efficiency at higher concentrations .

Epoxidation Reactions

Epoxidation targets the double bonds in methyl ricinoleate, forming oxirane rings for polymer applications.

Enzymatic vs. Synthetic Routes

ParameterEnzymatic Route (Lipase)Synthetic Route (Amberlite/Formic Acid)
Peak (FTIR) 864 cm⁻¹ (C-O-C epoxy) 860 cm⁻¹ (epoxy ring)
Conversion 91% (epoxidized methyl ricinoleate) 70–76% (with Amberlyst 15)
Environmental Impact Low (water-based) High (acidic waste)
  • Mechanism : Nucleophilic attack by peracids or enzymatic oxygenation forms epoxy groups .

Hydrolysis Reactions

Hydrolysis cleaves the ester bond to yield ricinoleic acid:

Alkaline Hydrolysis

  • Catalyst : KOH or NaOH .

  • Conditions : 70–100°C, ethanol solvent .

  • Mechanism :

    • Hydroxide ions attack the electrophilic carbonyl carbon.

    • Tetrahedral intermediate forms, releasing glycerol .

  • Yield : 86–93% ricinoleic acid .

Acidic Hydrolysis

  • Catalyst : HCl .

  • Limitation : Promotes estolide formation (undesired byproduct) .

Ring-Opening Reactions

Epoxidized methyl ricinoleate undergoes ring-opening with nucleophiles:

NucleophileProductConversion (%)Conditions
WaterHydroxylated polyol81105°C, Amberlyst 15
MethanolMethoxylated polyol7660°C, Amberlyst 15
Acetic acidAcetylated polyol69105°C, 4 h

Transesterification with Higher Alcohols

Epoxidized methyl ricinoleate reacts with alcohols to form functionalized esters:

AlcoholCatalystYield (%)
EthanolCaAl₂-CLDH70049
n-PropanolCaAl₂-CLDH70035
iso-PropanolCaAl₂-CLDH70023
  • Conditions : 65°C, 5 wt% catalyst, alcohol-to-ester molar ratio of 6:1 .

Key Research Findings

  • Kinetic Models : Enzymatic transesterification follows a pseudo-steady-state mechanism, with hydrolysis and methanolysis occurring simultaneously .

  • Thermal Stability : Epoxidized derivatives exhibit higher thermal stability (decomposition at 250°C) versus raw methyl ricinoleate (180°C) .

  • Industrial Applications :

    • Lubricants : Epoxidized methyl ricinoleate reduces friction coefficients by 30% .

    • Biodiesel : Methyl ricinoleate blends (B20) improve engine thermal efficiency by 15% .

Comparison with Similar Compounds

Ethoxylated Castor Oil Acid Methyl Ester (ECAME)

Synthesis and Structure: ECAME is synthesized by ethoxylation of COME using ethylene oxide (EO) under alkaline conditions. Typically, 2–4 EO units are added to the hydroxyl group of ricinoleate, enhancing its surfactant properties . Properties:

  • Hydrophilic-Lipophilic Balance (HLB) : Higher than COME due to ethoxylation, improving water solubility.
  • Applications: Nonionic surfactant in detergents, emulsifiers, and agrochemicals . Key Difference: Unlike COME, ECAME’s ethoxylation enables tunable solubility for specific formulations, but it lacks direct applicability in biodiesel due to modified structure .

Oleic Acid Methyl Ester

Structure : A simple methyl ester of oleic acid (C18:1), lacking hydroxyl groups.
Properties :

  • Molecular Weight : 296.5 g/mol .
  • Applications : Biofuel additive, lubricant, and plasticizer.
    Comparison with COME :
  • COME’s hydroxyl groups improve lubricity and polarity, making it superior in low-sulfur diesel applications .
  • Oleic acid methyl ester has higher oxidative stability due to the absence of reactive hydroxyl groups .

Methyl Tert-Butyl Ether (MTBE)

Structure : An ether (C₅H₁₂O) with a tert-butyl group.
Properties :

  • Molecular Weight : 88.2 g/mol .
  • Applications : Gasoline additive for octane enhancement and emission reduction .
    Comparison with COME :
  • MTBE is volatile and toxic, limiting its environmental acceptability, whereas COME is biodegradable .
  • COME’s primary use is in biofuels and surfactants, while MTBE is restricted to fuel additives .

Other Ethers and Esters

  • Cyclopentyl Methyl Ether: A solvent with low toxicity, used in pharmaceuticals.
  • Diethylene Glycol Methyl Ether : A glycol ether with high solubility in water and organic solvents, used as a solvent in coatings. Structurally distinct from COME due to ether linkages and absence of fatty acid chains .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Parameter (MPa¹/²) Applications
Castor Oil Methyl Ester 298–320 Ester, Hydroxyl ~18.5 (estimated) Biodiesel, Surfactants
ECAME 400–450 (with 2–4 EO) Ester, Ethoxylated Water-soluble Nonionic Surfactant
Oleic Acid Methyl Ester 296.5 Ester, Unsaturated ~17.8 Lubricants, Biofuels
MTBE 88.2 Ether 16.5 Fuel Additive

Table 2: Stability and Performance

Compound Oxidative Stability Lubricity (HFRR, μm) Environmental Impact
Castor Oil Methyl Ester Moderate 120–150 Biodegradable
ECAME High N/A Low toxicity
Oleic Acid Methyl Ester High 200–220 Biodegradable
MTBE Very High N/A Persistent pollutant

Research Findings

  • Synthesis Efficiency: COME’s methanolysis achieves >90% conversion under optimized conditions, whereas ECAME requires additional ethoxylation steps .
  • Surface Activity : ECAME reduces surface tension to 28–32 mN/m, outperforming COME (35–40 mN/m) due to ethoxylation .
  • Fuel Performance : COME’s hydroxyl groups improve lubricity in biodiesel blends, reducing engine wear compared to conventional esters like methyl oleate .

Q & A

Q. What are the established methods for synthesizing castor oil methyl ether, and how can reaction conditions be optimized for higher yield?

Methodological Answer : COME is typically synthesized via transesterification of castor oil with methanol in the presence of a catalyst (e.g., NaOH or lipases). Key parameters include:

  • Molar ratio : A 6:1 methanol-to-oil ratio minimizes unreacted triglycerides .
  • Catalyst concentration : 1% (w/w) NaOH achieves >90% yield but requires neutralization steps. Enzymatic catalysts (e.g., immobilized lipases) reduce downstream purification but operate at slower reaction rates.
  • Temperature : Optimal at 60–65°C; higher temperatures risk methanol evaporation.

GC-MS analysis of the methyl ester derivatives (e.g., ricinoleic acid methyl ester) confirms purity, with retention indices compared to standards .

Q. Which spectroscopic techniques are most effective for characterizing the structural and functional groups of COME?

Methodological Answer :

  • FT-IR : Identifies ester C=O stretching (1740–1745 cm⁻¹) and ether C-O-C vibrations (1100–1250 cm⁻¹). Peaks at 3000–2850 cm⁻¹ confirm methyl groups .
  • NMR : ¹H NMR shows methoxy protons (δ 3.3–3.7 ppm) and ricinoleate backbone protons (δ 5.3–5.5 ppm for olefinic H). ¹³C NMR distinguishes ester carbonyls (δ 170–175 ppm) from ether linkages (δ 60–70 ppm).
  • GC-MS : Quantifies fatty acid methyl ester composition (e.g., ricinoleate, linoleate) and detects impurities like residual triglycerides .

Advanced Research Questions

Q. How does the surfactant behavior of COME vary with concentration and temperature in aqueous systems?

Methodological Answer : COME’s surfactant properties derive from its amphiphilic structure (hydrophobic methyl ether chain and hydrophilic hydroxyl groups). Key experimental approaches:

  • Critical Micelle Concentration (CMC) : Measure via conductivity or surface tension. For COME derivatives (e.g., polyoxyethylene castor oil ether), CMC decreases with increasing ethoxylation (e.g., 0.1–1.0 mM for EO=10–25) .
  • Temperature dependence : Above the cloud point, micelles aggregate. For COME, cloud points range 46–73°C, influenced by ethoxylation degree and ionic strength .
  • Dynamic Light Scattering (DLS) : Monitors micelle size (10–100 nm) and stability under shear stress.

Q. What are the key factors influencing the oxidative stability of COME under different storage or processing conditions?

Methodological Answer : Oxidative degradation of COME is driven by:

  • Temperature : Accelerated oxidation occurs above 40°C, with peroxide value (PV) increasing by 2–3× compared to 25°C.
  • Light exposure : UV radiation cleaves ether bonds, detected via FT-IR peak broadening at 1100–1250 cm⁻¹ .
  • Antioxidant additives : Tocopherol (0.1% w/w) reduces PV by 60% in accelerated aging tests (60°C/14 days).

Q. Experimental design :

  • Use Rancimat (ASTM D2272) to measure induction time.
  • Track carbonyl formation via FT-IR or HPLC-MS for fragmented oxidation products.

Q. How do structural modifications (e.g., ethoxylation) of COME affect its solvent properties in nanoparticle synthesis or drug delivery systems?

Methodological Answer : Ethoxylation enhances COME’s hydrophilicity, enabling:

  • Nanoparticle stabilization : Ethoxylated COME (EO=10–25) reduces interfacial tension in oil/water systems, producing smaller nanoparticles (20–50 nm) compared to non-ethoxylated analogs .
  • Drug solubilization : For hydrophobic drugs (e.g., paclitaxel), ethoxylated COME increases solubility 10–20× via micellar encapsulation (confirmed by fluorescence quenching assays).
  • Biocompatibility testing : Cell viability assays (e.g., MTT) show >80% viability in C2C12 myotubes at 0.1–1.0 mg/mL, but cytotoxicity rises at >5 mg/mL due to membrane disruption .

Q. What mechanistic insights explain COME’s role in reducing oxidative stress in biological systems?

Methodological Answer : While COME itself is not directly studied, its derivatives (e.g., ethoxylated castor oil) show antioxidant synergy with bioactive compounds like rutin:

  • ROS scavenging : DPPH and ABTS assays show ethoxylated COME enhances rutin’s radical scavenging by 20–30% via micellar encapsulation, improving bioavailability .
  • Mitochondrial protection : In C2C12 cells, COME-based formulations reduce dexamethasone-induced ROS by 40–50% (measured via DCF-DA fluorescence) and restore mitochondrial OCR (oxygen consumption rate) by 1.5–2× .
  • Nrf2 pathway activation : Western blotting confirms COME/rutin formulations upregulate Nrf2 and downstream antioxidants (e.g., HO-1, SOD) by 2–3× in muscle atrophy models .

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